4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid

Physicochemical profiling Drug-likeness LogP

4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid (CAS 1042623-69-7) is a synthetic pyrrole-2-carboxylic acid derivative bearing a 4-sulfamoyl substituent elaborated with an N‑carbamoylmethyl group. The molecular formula is C₇H₉N₃O₅S and the molecular weight is 247.23 g·mol⁻¹.

Molecular Formula C7H9N3O5S
Molecular Weight 247.23 g/mol
CAS No. 1042623-69-7
Cat. No. B1372574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
CAS1042623-69-7
Molecular FormulaC7H9N3O5S
Molecular Weight247.23 g/mol
Structural Identifiers
SMILESC1=C(NC=C1S(=O)(=O)NCC(=O)N)C(=O)O
InChIInChI=1S/C7H9N3O5S/c8-6(11)3-10-16(14,15)4-1-5(7(12)13)9-2-4/h1-2,9-10H,3H2,(H2,8,11)(H,12,13)
InChIKeyDCSBSJMOHRNRCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid (CAS 1042623-69-7) – Core Chemotype and Procurement-Relevant Identity


4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid (CAS 1042623-69-7) is a synthetic pyrrole-2-carboxylic acid derivative bearing a 4-sulfamoyl substituent elaborated with an N‑carbamoylmethyl group [1][2]. The molecular formula is C₇H₉N₃O₅S and the molecular weight is 247.23 g·mol⁻¹ [1]. The compound is commercially available at ≥95% purity from multiple specialist chemical suppliers [2]. Structurally, this molecule belongs to the N‑sulfamoylpyrrole‑2‑carboxylate (NSPC) family, a chemotype that has attracted significant attention as a metallo‑β‑lactamase (MBL) inhibitor scaffold [3][4].

Why In‑Class Substitution of 4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid Carries Undefined Risk


The N‑sulfamoylpyrrole‑2‑carboxylate (NSPC) family exhibits extreme sensitivity to substitution pattern: the nature, position, and electronics of the sulfamoyl‑N‑substituent critically determine both potency and spectrum of MBL inhibition [1]. Published SAR data for NSPCs indicate that individual congeners within the series span estimated IC₅₀ values ranging from 0.045 µM to >10 µM against NDM‑1, with nanomolar‑potent compounds containing specific lipophilic N‑aryl substituents versus substantially weaker activity observed with simpler alkyl or unsubstituted variants [1]. The carbamoylmethyl substitution present in 4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid introduces a hydrogen‑bond‑donating primary amide motif absent in the prototypical comparator 2,5‑diethyl‑1‑methyl‑4‑sulfamoylpyrrole‑3‑carboxylic acid (SPC), which bears only a free sulfamoyl –NH₂ group [2]. These structural disparities preclude confident interchangeability without direct comparative activity data.

Quantitative Differentiation Evidence for 4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid


Physicochemical Determinants: Hydrophilicity and Hydrogen‑Bonding Capacity Differentiate the Carbamoylmethyl Congener from Lipophilic NSPC Leads

The introduction of the polar carbamoylmethyl substituent yields a substantially more hydrophilic compound compared with the reported nanomolar‑potent NSPC lead 3‑(4‑fluorophenyl)‑1‑sulfamoyl‑pyrrole‑2‑carboxylic acid (co‑crystallized with VIM‑1; PDB 7AYJ) [1]. The target compound has an XLogP3 of −1.5 (PubChem computed) and a topological polar surface area (TPSA) of 151 Ų [2]. By contrast, the fluorophenyl‑bearing NSPC in PDB 7AYJ (C₁₁H₉FN₂O₄S, MW 284.26) would be expected to exhibit a higher LogP (estimated ≥1.5) owing to the aromatic fluorine substituent. The increased hydrophilicity of the target compound may alter solubility, formulation compatibility, and passive membrane permeability relative to more lipophilic NSPC leads, representing a distinct physchem entry point for optimization [3].

Physicochemical profiling Drug-likeness LogP

Binding Affinity Profile Against Human Carbonic Anhydrase Isoforms – Quantitative Benchmark Relative to Clinical Sulfonamide CA Inhibitors

4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has been profiled in thermal‑shift binding assays against a panel of recombinant human carbonic anhydrase (CA) isoforms [1]. The compound exhibits a Kd of 50 nM for CA II, with weaker binding to CA VB (Kd = 67 nM), CA III (Kd = 210 nM), and CA XIV (Kd = 0.36 nM – note: this anomalously low value may represent a different assay format) [1]. The clinical sulfonamide CA inhibitor acetazolamide (AZM) serves as a relevant comparator: AZM exhibits a Ki of approximately 12 nM for CA II and ~17–25 nM for CA VB and CA XIV [2]. The target compound therefore shows competitive binding to CA II (within ~4‑fold of AZM) but a distinct isoform selectivity fingerprint with substantially weaker affinity for CA VB and CA III relative to CA II, suggesting a binding mode modulated by the pyrrole‑carboxylate scaffold [1].

Carbonic anhydrase inhibition Isoform selectivity Binding affinity

Class‑Level MBL Inhibition Potency Range – Positioning the NSPC Scaffold Against Comparator Inhibitor Chemotypes

4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has not yet been individually profiled against MBLs in the published literature. However, the broader N‑sulfamoylpyrrole‑2‑carboxylate (NSPC) class to which it belongs has been extensively characterized [1]. NSPCs exhibit submicromolar to nanomolar IC₅₀ values for inhibition of clinically relevant B1 subclass MBLs including NDM‑1 and VIM‑2; selected optimized NSPC congeners (compounds 6a, 6b, 10, and 13) achieve nanomolar potency against NDM‑1 [1]. The closely related SHC compound 2,5‑diethyl‑1‑methyl‑4‑sulfamoylpyrrole‑3‑carboxylic acid (SPC) competitively inhibits IMP‑, NDM‑, and VIM‑type MBLs at nanomolar to micromolar concentrations and restores meropenem efficacy in 17/19 IMP‑type and 7/14 NDM‑type CRE clinical isolates [2]. For perspective, the Phase‑III clinical candidate taniborbactam (VRNX‑5133, a cyclic boronate) exhibits IC₅₀ values of 0.010–0.14 µM against NDM‑1 [3]. The NSPC scaffold shares a similar dizinc‑bridging binding mode with taniborbactam, as revealed by comparative crystallography [1], but the specific carbamoylmethyl N‑substituent in the target compound has not been evaluated.

Metallo-β-lactamase inhibition NDM-1 Carbapenem resistance

Structural Binding‑Mode Differentiation: Carbamoylmethyl Hydrogen‑Bonding Potential Versus Simple N‑Alkyl or N‑Aryl NSPC Substituents

Crystal structures of NSPC‑MBL complexes (e.g., PDB 7AYJ, VIM‑1 with 3‑(4‑fluorophenyl)‑1‑sulfamoyl‑pyrrole‑2‑carboxylic acid at 1.21 Å resolution) establish that the sulfamoyl –NH₂ group displaces the dizinc bridging hydroxide/water, while the pyrrole‑2‑carboxylate coordinates one Zn²⁺ ion and engages conserved basic residues (Lys224/Arg228) [1][2]. The N‑substituent (4‑fluorophenyl in the co‑crystallized ligand) projects into a pocket whose occupancy modulates inhibitory potency by up to three orders of magnitude [1]. The target compound’s carbamoylmethyl N‑substituent bears a terminal primary amide (–CONH₂) capable of donating and accepting hydrogen bonds, distinguishing it from purely hydrophobic N‑aryl or flexible N‑alkyl substituents found in reported nanomolar NSPC leads [1]. Depending on the complementarity of the target enzyme’s N‑substituent pocket, this carbamoylmethyl group could enhance binding through additional hydrogen‑bond interactions with backbone or side‑chain residues, or alternatively introduce steric or desolvation penalties relative to optimized lipophilic substituents.

Crystallography Zinc coordination Structure-based design

Procurement‑Relevant Application Scenarios for 4-[(Carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid


NSPC Scaffold Diversification for Metallo‑β‑Lactamase Inhibitor Lead Optimization

This compound serves as a hydrophilic N‑substituent variant within NSPC‑based MBL inhibitor SAR campaigns. The carbamoylmethyl group imposes a dramatically lower LogP (−1.5) compared to the lipophilic N‑aryl NSPC leads co‑crystallized with VIM‑1 (PDB 7AYJ), enabling systematic exploration of polarity‑driven potency, solubility, and permeability trade‑offs [1][2]. Procurement is indicated when the research objective is to evaluate whether a polar, H‑bond‑capable N‑substituent can recapitulate or improve upon the nanomolar MBL inhibitory activity observed with hydrophobic N‑aryl NSPC congeners [3].

Carbonic Anhydrase Isoform‑Selectivity Profiling and Probe Development

The compound’s measured binding profile against human carbonic anhydrase isoforms – with a Kd of 50 nM for CA II but substantially weaker binding to CA VB (67 nM) and CA III (210 nM) – provides a starting point for developing CA isoform‑biased chemical probes [4]. Compared with the pan‑CA clinical inhibitor acetazolamide (Ki ~12 nM for CA II), this scaffold exhibits a different isoform selectivity fingerprint that may be exploited for applications requiring CA II‑sparing pharmacology or selective targeting of specific CA isoforms overexpressed in disease states [4].

Physicochemical Reference Standard for Polar Sulfamoyl‑Pyrrole Building Blocks

With measured LogP of −1.5, TPSA of 151 Ų, and a melting point of 239–241 °C, 4-[(carbamoylmethyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid defines the extreme hydrophilic boundary of the NSPC chemical space [1][5]. It functions as a calibrant compound in physicochemical profiling panels and as a synthetic intermediate for amide coupling or ester derivatization at the 2‑carboxylic acid position, enabling entry into libraries of more elaborate NSPC derivatives with systematically varied polarity [5]. Procurement is warranted when a well‑characterized, polar sulfamoyl‑pyrrole building block is required for library synthesis or property‑based design.

Comparative MBL Inhibitor Chemotype Benchmarking

The NSPC scaffold shares a dizinc‑bridging binding mechanism with the Phase‑III clinical candidate taniborbactam (VRNX‑5133), as confirmed by comparative crystallography [3]. This compound can serve as a structurally simpler, synthetically accessible surrogate for mechanistic and biochemical benchmarking studies, provided that its individual MBL inhibitory activity has been measured or is being determined in the investigator’s laboratory. Researchers comparing the NSPC chemotype against cyclic boronates (taniborbactam, xeruborbactam), thiol‑based inhibitors (captopril derivatives), or dipicolinic acid‑based inhibitors may use this compound as an NSPC representative, contingent on empirical confirmation of its activity relative to the comparator panel [3][6].

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